molecular formula C12H11ClN2O3 B3338536 methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 958133-25-0

methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3338536
CAS No.: 958133-25-0
M. Wt: 266.68 g/mol
InChI Key: WUPSGPVLANYZDM-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a chlorophenoxy group and a carboxylate ester, making it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzyme active sites, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate
  • Methyl 1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
  • Methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance the compound’s lipophilicity and influence its interaction with biological targets.

Properties

IUPAC Name

methyl 1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)10-6-7-15(14-10)8-18-11-5-3-2-4-9(11)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPSGPVLANYZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184290
Record name Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958133-25-0
Record name Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958133-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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